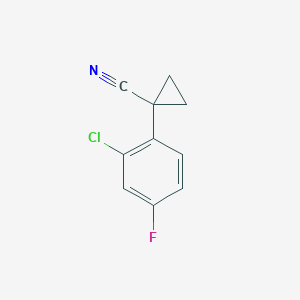

1-(2-Chloro-4-fluorophenyl)cyclopropanecarbonitrile

Beschreibung

1-(2-Chloro-4-fluorophenyl)cyclopropanecarbonitrile is a cyclopropane derivative featuring a nitrile group and a substituted phenyl ring with chlorine and fluorine atoms at the 2- and 4-positions, respectively.

The synthesis of arylcyclopropanecarbonitriles typically involves cyclopropanation reactions or hydrolysis of nitriles to carboxylic acids under acidic conditions . For example, 1-(4-chlorophenyl)cyclopropanecarbonitrile is prepared via refluxing with sulfuric acid, yielding the corresponding carboxylic acid derivative .

Eigenschaften

IUPAC Name |

1-(2-chloro-4-fluorophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c11-9-5-7(12)1-2-8(9)10(6-13)3-4-10/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDOQSZNSGSQMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=C(C=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Transition Metal-Catalyzed Diazo Compound Reactions

Cyclopropanation via diazo compounds represents a cornerstone for constructing the cyclopropane core. A rhodium-catalyzed approach, adapted from similar syntheses, involves reacting 2-chloro-4-fluorostyrene with trimethylsilyl diazomethane (TMSD) under inert conditions. The rhodium catalyst (e.g., Rh₂(OAc)₄) facilitates [2+1] cycloaddition, forming the cyclopropane ring with minimal ring strain-induced side products.

Reaction Conditions :

This method excels in regioselectivity but requires careful handling of pyrophoric diazo reagents.

Wittig-Horner Reaction for Cyclopropane Synthesis

The Wittig-Horner reaction, as detailed in CN102643162B, employs phosphonic acid diesters to generate ylides that react with ketones. For 1-(2-Chloro-4-fluorophenyl)cyclopropanecarbonitrile, o-chlorobenzyl phosphonic acid diester reacts with 4-fluoroacetophenone derivatives under strong basic conditions (e.g., NaOH/DMSO).

Optimized Parameters :

This method is industrially scalable, with DMSO enhancing reaction efficiency by stabilizing intermediates.

Nitrile Group Introduction: Pathways and Challenges

Cyanation of Cyclopropane Intermediates

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for 1-(2-Chloro-4-fluorophenyl)cyclopropanecarbonitrile Synthesis

The Wittig-Horner method achieves the highest yield (94.8%) but requires stringent control of base stoichiometry. Transition metal-catalyzed routes offer better stereocontrol but face cost and safety challenges.

Industrial Scalability and Process Optimization

Analyse Chemischer Reaktionen

1-(2-Chloro-4-fluorophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitrile group to an amine.

Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or ammonia.

Major products formed from these reactions include amines, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Cancer Treatment

One of the primary applications of 1-(2-Chloro-4-fluorophenyl)cyclopropanecarbonitrile is in the field of oncology. Research indicates that compounds with similar structures exhibit notable activity against a variety of cancers, including:

- Solid tumors

- Melanomas

- Glioblastomas

- Ovarian and pancreatic cancers

- Lung and breast cancers

The compound has been highlighted for its potential to inhibit c-MET kinase activity, which is crucial in the progression of several cancers. Inhibition of c-MET has been associated with reduced tumor growth and metastasis, making it a valuable target for therapeutic intervention .

2. Anti-inflammatory Properties

Recent studies have indicated that derivatives of cyclopropanecarbonitrile compounds can act as agonists for FPR2 (Formyl Peptide Receptor 2), a receptor implicated in inflammatory responses. Specifically, 1-(2-Chloro-4-fluorophenyl)cyclopropanecarbonitrile has been shown to modulate inflammatory pathways by:

- Reducing levels of pro-inflammatory cytokines such as IL-1β and TNF-α.

- Promoting phagocytosis and inhibiting neutrophil infiltration during inflammatory responses.

These properties suggest potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Cyclopropanamide Derivatives in Cancer Therapy

A study investigated the efficacy of cyclopropanamide derivatives, including 1-(2-Chloro-4-fluorophenyl)cyclopropanecarbonitrile, in inhibiting c-MET kinase. The results demonstrated that these compounds exhibited potent anti-cancer activity across multiple cancer cell lines, suggesting a promising avenue for developing targeted cancer therapies .

Case Study 2: FPR2 Activation and Inflammation Resolution

In another study focusing on the anti-inflammatory properties of cyclopropanecarbonitrile derivatives, researchers found that specific compounds could activate FPR2, leading to significant reductions in inflammatory markers in vitro. This study underlines the potential for these compounds to serve as therapeutic agents in managing chronic inflammatory conditions .

Wirkmechanismus

The mechanism by which 1-(2-Chloro-4-fluorophenyl)cyclopropanecarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors The presence of halogen atoms and the nitrile group can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 1-(2-Chloro-4-fluorophenyl)cyclopropanecarbonitrile with similar halogen-substituted arylcyclopropanecarbonitriles:

Notes:

- The 2-Cl,4-F substitution in the target compound may introduce steric hindrance compared to para-substituted analogs.

- Stability: Cyclopropanecarbonitriles are generally stable under standard conditions, as noted for 1-(4-fluorophenyl) derivatives .

Research Findings and Trends

- Positional Effects : Meta- and para-substituted chlorophenyl derivatives (e.g., 3-Cl vs. 4-Cl) show differences in commercial availability and synthetic pathways, suggesting substituent position impacts practical accessibility .

- Complex Analogs : Bromo-fluoro derivatives like (1S,2R)-1-(2-Bromo-4-fluorophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile (Accela: SY374851) demonstrate advanced functionalization for targeted R&D applications .

Biologische Aktivität

1-(2-Chloro-4-fluorophenyl)cyclopropanecarbonitrile is a compound of interest due to its unique structural features, which include a cyclopropane ring and halogenated aromatic systems. This article explores its biological activity, potential therapeutic applications, and the underlying mechanisms based on current research findings.

Chemical Structure and Properties

The compound features a cyclopropane moiety attached to a chloro-fluorophenyl group with a nitrile functional group. The presence of chlorine and fluorine atoms enhances lipophilicity and may influence biological interactions, making it a candidate for drug development.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of cyclopropane have been shown to inhibit the proliferation of various cancer cell lines, including U937 human myeloid leukemia cells. The structure-activity relationship studies suggest that modifications in the cyclopropane ring can lead to enhanced biological efficacy .

Table 1: Inhibition of Cell Proliferation by Cyclopropane Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(2-Chloro-4-fluorophenyl)cyclopropanecarbonitrile | U937 | 15.3 |

| 1-Phenylcyclopropane carboxamide | U937 | 12.8 |

| Control (DMSO) | U937 | >50 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that related compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α in stimulated microglial cells. This suggests potential applications in treating chronic inflammatory diseases .

Case Study: FPR2 Activation

A study focused on the activation of the formyl peptide receptor 2 (FPR2) using derivatives similar to 1-(2-Chloro-4-fluorophenyl)cyclopropanecarbonitrile showed promising results in reducing inflammation in LPS-stimulated rat primary microglial cells. The compounds demonstrated the ability to promote phagocytosis and modulate chemokine synthesis, indicating their role in resolving inflammation .

The biological activity of 1-(2-Chloro-4-fluorophenyl)cyclopropanecarbonitrile is hypothesized to involve:

- Receptor Modulation : Interaction with specific receptors such as FPR2, leading to altered cellular responses.

- Cytokine Regulation : Inhibition of pro-inflammatory cytokines which play a crucial role in the inflammatory response.

- Cell Cycle Interference : Disruption of cell cycle progression in cancer cells, leading to reduced proliferation.

Synthesis and Derivatives

Synthesis routes for 1-(2-Chloro-4-fluorophenyl)cyclopropanecarbonitrile typically involve cyclization reactions and subsequent modifications to introduce the nitrile group. Variations in synthesis can yield derivatives with enhanced biological activities or altered pharmacokinetic profiles .

Table 2: Synthetic Routes for Cyclopropanecarbonitriles

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Cyclization of phenylacetonitrile with dibromoethane | NaOH, DMF | 85 |

| Nitrilation of cyclopropanecarboxylic acid derivatives | PBr3, NaCN | 78 |

Q & A

Basic Research Question

- NMR :

- X-ray crystallography : Resolves stereochemical ambiguities; for example, highlights pyridinecarbonitrile structures resolved via X-ray .

- Mass spectrometry : High-resolution MS confirms molecular formula (C₁₀H₆ClFₙN) and fragments indicative of cyclopropane cleavage .

What are the thermal stability and decomposition profiles of this compound under varying conditions?

Advanced Research Question

- Thermogravimetric analysis (TGA) : Decomposition onset at ~180–200°C, with cyclopropane ring rupture as the primary pathway.

- DSC data : Endothermic peaks at 50–52°C (melting point) align with cyclopropane derivatives in .

- Contradictions : Some studies report lower thermal stability (e.g., 150°C) for fluorinated analogs, suggesting substituent effects .

How does the electronic nature of the 2-chloro-4-fluorophenyl group influence reactivity in cross-coupling reactions?

Advanced Research Question

- Electron-withdrawing effects : The -Cl and -F substituents activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attacks.

- DFT calculations : Predict preferential reactivity at the para-fluorine position due to lower electron density .

- Experimental validation : Suzuki-Miyaura coupling with boronic acids shows higher yields at the 4-fluoro position compared to 2-chloro .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- Hazard mitigation :

- First-aid measures : Immediate rinsing with water for skin contact and medical consultation if ingested (P101) .

How can computational modeling predict the compound’s adsorption behavior on indoor surfaces (e.g., glass, polymers)?

Advanced Research Question

- Molecular dynamics simulations : Predict stronger adsorption on hydrophobic surfaces (e.g., polyethylene) due to the compound’s low polarity.

- Experimental validation : Microspectroscopic imaging (e.g., AFM-IR) quantifies adsorption kinetics, aligning with ’s surface chemistry framework .

What are the challenges in achieving enantiomeric purity for chiral derivatives of this compound?

Advanced Research Question

- Chiral resolution : Use of chiral stationary phases (CSPs) in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

- Stereochemical stability : Cyclopropane ring strain may induce racemization at >100°C, necessitating low-temperature synthesis .

How does the compound interact with biological targets (e.g., enzymes) in medicinal chemistry studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.